molecular formula C10H8F3IO3 B8159311 Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8159311
M. Wt: 360.07 g/mol
InChI Key: QYQXSILKFAMMDM-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H8F3IO3 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a 2,2,2-trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-iodobenzoic acid.

    Esterification: The 4-iodobenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-iodobenzoate.

    Substitution Reaction: The methyl 4-iodobenzoate undergoes a nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a solvent such as dimethylformamide.

    Coupling Reactions: Reagents include palladium catalysts and boronic acids. Conditions involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.

    Coupling Reactions: Products include biaryl compounds formed by the coupling of the aromatic ring with another aromatic ring.

Scientific Research Applications

Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biochemical pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Lacks the trifluoroethoxy group, making it less lipophilic.

    Methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with a bromine atom instead of iodine, which can affect reactivity and biological activity.

    Methyl 4-iodo-2-methoxybenzoate: Contains a methoxy group instead of the trifluoroethoxy group, affecting its chemical properties and applications.

Uniqueness

Methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both the iodine atom and the trifluoroethoxy group. The iodine atom provides a site for further functionalization through substitution or coupling reactions, while the trifluoroethoxy group enhances the compound’s lipophilicity and potential biological activity.

Properties

IUPAC Name

methyl 4-iodo-2-(2,2,2-trifluoroethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3IO3/c1-16-9(15)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQXSILKFAMMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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